molecular formula C19H27ClN2O3 B7917099 [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917099
M. Wt: 366.9 g/mol
InChI Key: FHMQGVPNBFMGMF-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is a piperidine-derived compound featuring a chloroacetyl group at the 1-position of the piperidine ring, an isopropyl carbamate moiety, and a benzyl ester as the terminal functional group.

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMQGVPNBFMGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a suitable chloroacetylating agent reacts with the piperidine derivative.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with isopropyl chloroformate and benzyl alcohol to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the chloroacetyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or amines are common products.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for creating derivatives with specific functional groups.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a probe or ligand in biochemical assays.

Medicine

Potential medicinal applications include its use as a precursor for drug development. The compound’s structure allows for modifications to enhance pharmacological properties, such as increased potency or selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The piperidine ring and carbamic acid ester moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Piperidine vs. Pyrrolidine Rings :
    The target compound contains a piperidine (6-membered) ring, whereas analogs such as [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1353945-45-5) and [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 205448-32-4) feature a pyrrolidine (5-membered) ring . The smaller pyrrolidine ring may confer increased rigidity and altered pharmacokinetic properties compared to the more flexible piperidine scaffold.

  • Substituent Position and Functional Groups :
    The chloroacetyl group in the target compound is attached to the piperidin-4-ylmethyl position, while in pyrrolidine analogs (e.g., CAS 1353945-45-5), it is linked to the pyrrolidin-3-yl position. This positional difference could influence steric interactions with biological targets .

Carbamate and Ester Modifications

  • Isopropyl vs.
  • Benzyl Ester Retention :
    All compared compounds retain the benzyl ester group, which likely serves as a protecting group or lipophilicity-enhancing moiety.

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester Not Provided Not Provided Not Provided Not Provided Not Provided
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester 1353945-45-5 C17H23ClN2O3 338.83 Not Provided Not Provided
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 205448-32-4 C17H21ClN2O3 336.81 Not Provided Not Provided
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 1354033-31-0 C19H29N3O3 347.45 1.14 (predicted) 505.8 (predicted)

Key Observations :

  • The chloroacetyl-pyrrolidine derivatives (CAS 1353945-45-5 and 205448-32-4) exhibit lower molecular weights compared to the amino-propionyl-piperidine analog (CAS 1354033-31-0), likely due to differences in functional group complexity .
  • Predicted density and boiling points for CAS 1354033-31-0 suggest higher polarity compared to chloroacetylated analogs, possibly due to the presence of an amino group .

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its structural features and biological activity. The compound is characterized by the presence of a piperidine ring, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C19H27ClN2O3C_{19}H_{27}ClN_{2}O_{3}, with a molecular weight of 366.88 g/mol. Its structure includes a chloroacetyl group attached to a piperidine ring, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Similar compounds have shown potent antagonistic effects on chemokine receptors such as CCR3, which play crucial roles in inflammatory responses and cancer metastasis. The piperidine moiety is essential for binding affinity and selectivity towards these receptors .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition can enhance cholinergic signaling, making it relevant for Alzheimer's disease treatment .
  • Anticancer Activity : Recent studies have indicated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through mechanisms involving the activation of caspases and modulation of NF-κB pathways .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications to the piperidine ring and substituents significantly influence biological activity. For instance, introducing an N-benzyl group has been shown to enhance cholinesterase inhibition compared to other alkyl substitutions .

Case Studies

  • In Vitro Studies : A study examining the effects of related piperidine compounds on human eosinophils demonstrated that these compounds could inhibit eotaxin-induced calcium mobilization and chemotaxis, suggesting potential applications in treating allergic responses and asthma .
  • Cytotoxicity Assays : In cell line studies, derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .

Data Tables

Biological Activity Effect Reference
CCR3 AntagonismPotent inhibition of eotaxin-induced responses
AChE InhibitionEnhances cholinergic signaling
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

Piperidine functionalization : React 4-piperidinemethanol with chloroacetyl chloride to introduce the chloroacetyl group.

Carbamate formation : Treat the intermediate with isopropyl isocyanate under anhydrous conditions.

Benzyl esterification : Use benzyl chloroformate in the presence of a base (e.g., triethylamine) to protect the carboxylic acid group.

  • Key steps : Monitor reaction progress using TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How should researchers purify and characterize this compound?

  • Purification : Use preparative HPLC with a C18 column and mobile phase optimization (e.g., methanol/buffer pH 4.6, 65:35 ratio) to isolate high-purity fractions .
  • Characterization :

  • Structural elucidation : X-ray crystallography (for solid-state conformation) or 2D-NMR (e.g., 1H^1H-1H^1H COSY, HSQC) to resolve stereochemistry .
  • Purity assessment : LC-MS with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What are the critical physicochemical properties relevant to experimental design?

  • Solubility : Poor aqueous solubility (>48.7 µg/mL at pH 7.4), necessitating DMSO or ethanol as solvents for in vitro assays .
  • Stability : Hydrolytically sensitive due to the chloroacetyl group; store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Approach :

Assay validation : Replicate experiments using standardized protocols (e.g., fixed pH, controlled temperature) to minimize variability .

Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .

Target engagement studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to putative targets .

Q. What strategies are effective for optimizing the compound’s stability in biological matrices?

  • Methodology :

  • Prodrug design : Replace the benzyl ester with a more stable protecting group (e.g., tert-butyl ester) to reduce hydrolysis .
  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance solubility and prolong half-life in plasma .
  • Accelerated stability testing : Conduct stress studies (40°C, 75% RH) to identify degradation pathways and refine storage conditions .

Q. How can computational methods aid in understanding structure-activity relationships (SAR)?

  • Tools :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like proteases or kinases .
  • QSAR modeling : Train models on analogs (e.g., piperidine carbamates) to correlate substituent effects (e.g., chloroacetyl vs. acetyl) with activity .
    • Validation : Cross-check predictions with mutagenesis or isotopic labeling experiments .

Safety and Compliance

  • Waste disposal : Collect chloroacetyl-containing waste separately; neutralize with 10% sodium bicarbonate before incineration .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects of chloroacetyl intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.